molecular formula C16H24N2O8 B12592397 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(4-methoxyoxan-4-yl)oxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione CAS No. 644990-22-7

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(4-methoxyoxan-4-yl)oxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione

Cat. No.: B12592397
CAS No.: 644990-22-7
M. Wt: 372.37 g/mol
InChI Key: ORFMVIBLYVYRAZ-FMKGYKFTSA-N
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Description

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(4-methoxyoxan-4-yl)oxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione is a complex organic compound with significant importance in various scientific fields This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(4-methoxyoxan-4-yl)oxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of glycosidic bonds. Common reagents used in the synthesis include protecting agents like TBDMS (tert-butyldimethylsilyl) and coupling agents such as DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(4-methoxyoxan-4-yl)oxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) are commonly used.

    Reduction: Catalysts such as Pd/C (palladium on carbon) or NaBH4 (sodium borohydride) are employed.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.

Scientific Research Applications

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(4-methoxyoxan-4-yl)oxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(4-methoxyoxan-4-yl)oxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione
  • 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1,4-dihydropyridine-3-carboxamide

Uniqueness

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(4-methoxyoxan-4-yl)oxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione is unique due to its specific structural features, such as the presence of a methoxy group and the configuration of its stereocenters. These characteristics contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

CAS No.

644990-22-7

Molecular Formula

C16H24N2O8

Molecular Weight

372.37 g/mol

IUPAC Name

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(4-methoxyoxan-4-yl)oxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione

InChI

InChI=1S/C16H24N2O8/c1-17-11(20)3-6-18(15(17)22)14-13(12(21)10(9-19)25-14)26-16(23-2)4-7-24-8-5-16/h3,6,10,12-14,19,21H,4-5,7-9H2,1-2H3/t10-,12-,13-,14-/m1/s1

InChI Key

ORFMVIBLYVYRAZ-FMKGYKFTSA-N

Isomeric SMILES

CN1C(=O)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC3(CCOCC3)OC

Canonical SMILES

CN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)OC3(CCOCC3)OC

Origin of Product

United States

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